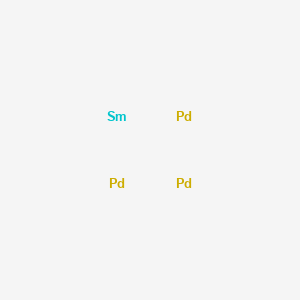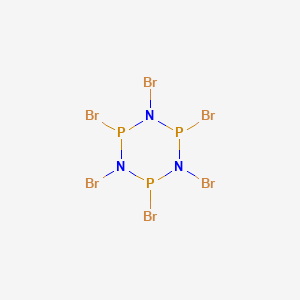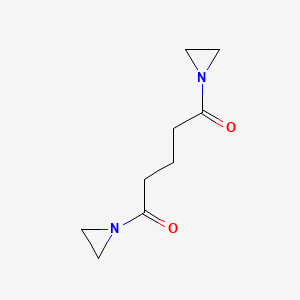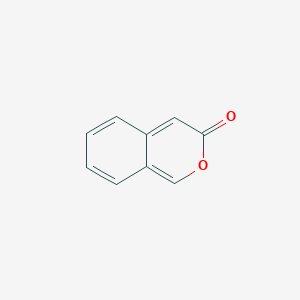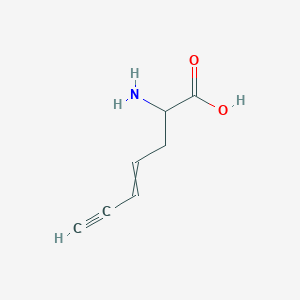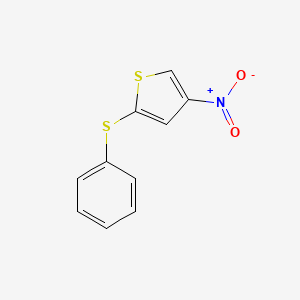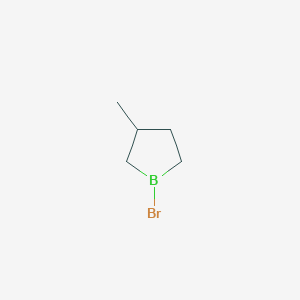![molecular formula C4H8ClN3S B14708195 [(Z)-1-chloropropan-2-ylideneamino]thiourea CAS No. 20953-14-4](/img/structure/B14708195.png)
[(Z)-1-chloropropan-2-ylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-1-chloropropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-chloropropan-2-ylideneamino]thiourea typically involves the reaction of 1-chloropropan-2-one with thiourea under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain the optimal conditions for the reaction. The product is then purified through filtration and recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-1-chloropropan-2-ylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
[(Z)-1-chloropropan-2-ylideneamino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of [(Z)-1-chloropropan-2-ylideneamino]thiourea involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound of the thiourea class, known for its versatility in organic synthesis.
Selenourea: Similar to thiourea but contains selenium instead of sulfur, offering different chemical properties.
Isothiourea: A tautomeric form of thiourea with distinct reactivity.
Uniqueness
[(Z)-1-chloropropan-2-ylideneamino]thiourea is unique due to the presence of the chlorine atom and the Z-configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
20953-14-4 |
|---|---|
Formule moléculaire |
C4H8ClN3S |
Poids moléculaire |
165.65 g/mol |
Nom IUPAC |
[(Z)-1-chloropropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C4H8ClN3S/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3- |
Clé InChI |
AOTITIIVLMHZPE-CLTKARDFSA-N |
SMILES isomérique |
C/C(=N/NC(=S)N)/CCl |
SMILES canonique |
CC(=NNC(=S)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


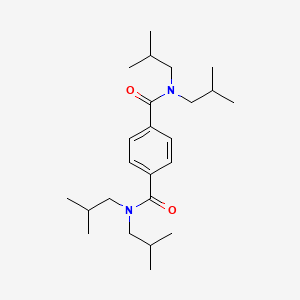
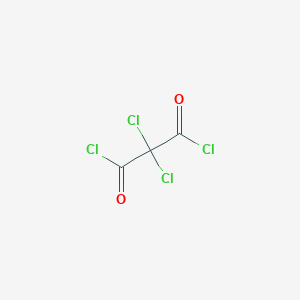

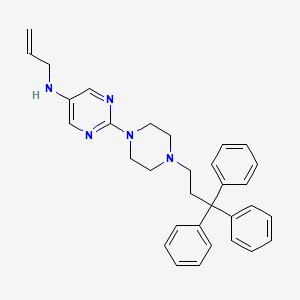
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


